molecular formula C18H15N7O2S B294741 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole

1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole

Cat. No. B294741
M. Wt: 393.4 g/mol
InChI Key: WPTYCWGDMDQBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole, also known as BTTM, is a novel compound with potential applications in scientific research. BTTM belongs to the class of benzotriazole derivatives, which have been extensively studied due to their diverse biological activities. BTTM is synthesized using a multi-step process and has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole is not fully understood. However, it has been suggested that 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole exerts its biological activities by interacting with specific cellular targets. 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole has also been found to inhibit the activity of certain enzymes and proteins, leading to the inhibition of cell growth. Furthermore, 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole has been found to exhibit anti-inflammatory and anti-viral activities.

Advantages and Limitations for Lab Experiments

1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole has several advantages for lab experiments. It is a novel compound with potential applications in various research fields. 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole is synthesized using a multi-step process, which allows for the modification of the compound to suit specific research needs. However, 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole also has limitations for lab experiments. It is a relatively new compound, and its full range of biological activities and mechanisms of action are not yet fully understood. Furthermore, 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole may have potential toxicity concerns that need to be addressed.

Future Directions

There are several future directions for the research on 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole. One possible direction is to further investigate its anti-tumor and anti-inflammatory activities. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Furthermore, the development of 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole analogs with improved biological activities and reduced toxicity is another possible future direction.

Synthesis Methods

1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole is synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The synthesis begins with the reaction of 4-methoxyphenol with chloromethyl methyl ether to form 4-methoxybenzyl chloromethyl ether. This intermediate is then reacted with 1,2,4-triazole-3-thiol to form the corresponding thioether. The thioether is then reacted with 4-bromomethylphenyl isocyanate to form the triazole-thiadiazole intermediate. Finally, the intermediate is reacted with 1H-1,2,3-benzotriazole to form 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole.

Scientific Research Applications

1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole has shown potential applications in various scientific research fields. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-viral activities. 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 1-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-1,2,3-benzotriazole has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C18H15N7O2S

Molecular Weight

393.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15N7O2S/c1-26-12-6-8-13(9-7-12)27-11-17-22-25-16(20-21-18(25)28-17)10-24-15-5-3-2-4-14(15)19-23-24/h2-9H,10-11H2,1H3

InChI Key

WPTYCWGDMDQBGC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.